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Compound of Interest

Compound Name:
1-(4-Bromo-3-chlorophenyl)-4-

ethylpiperazine

CAS No.: 1426958-32-8

Cat. No.: B1447498 Get Quote

Executive Summary
The phenylpiperazine scaffold represents a privileged structure in neuropsychopharmacology,

serving as the pharmacophore for numerous serotonin (5-HT) and dopamine (DA) receptor

ligands. This guide provides an in-depth technical analysis of brominated chlorophenyl

piperazines (Br-Cl-PPs)—a subclass of mixed-halogenated ligands.

While mono-halogenated analogs like m-chlorophenylpiperazine (mCPP) are well-

characterized, the introduction of a bromine atom alongside chlorine creates a unique steric

and electronic environment. This guide details the predicted pharmacodynamic profile,

metabolic fate, and toxicological risks of this specific chemical space, supported by in silico

workflows and validated in vitro protocols.

Structural Basis & SAR Logic
The Chemical Space
The core structure involves a piperazine ring attached to a phenyl ring substituted with both

bromine and chlorine. The specific biological activity is heavily dependent on the

regiochemistry (positional isomerism) of these halogens.

Target Isomer for Case Study:2-bromo-4-chlorophenylpiperazine (2-Br-4-Cl-PP).
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Rationale: This isomer combines the ortho-steric effect of bromine (influencing receptor

subtype selectivity) with the para-lipophilic effect of chlorine (enhancing potency and

metabolic stability).

Structure-Activity Relationship (SAR) Drivers
The biological activity of Br-Cl-PPs is governed by three molecular determinants:

The Basic Nitrogen (N4): Protonated at physiological pH (pKa ~8.5–9.0). It forms a critical

salt bridge with the conserved Aspartate 3.32 (D3.32) residue in aminergic GPCRs (5-HT,

DA, NE receptors).

Halogen Bonding (XB): Bromine is a superior halogen bond donor compared to chlorine due

to a larger

-hole. This allows for specific interactions with backbone carbonyls or serine hydroxyls in the
receptor binding pocket.

Lipophilicity (cLogP): The addition of Br and Cl significantly increases logP (predicted ~3.5–

4.0) compared to unsubstituted phenylpiperazine, facilitating Blood-Brain Barrier (BBB)

penetration but increasing non-specific binding (NSB).

Computational Prediction Framework
To predict the activity of Br-Cl-PPs without pre-existing crystal data, we utilize a consensus

modeling approach combining Homology Modeling and Molecular Docking.

Workflow Visualization
The following diagram outlines the in silico pipeline required to generate high-confidence

predictions.
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Figure 1: Consensus computational workflow for predicting phenylpiperazine binding affinity.

Protocol 1: Molecular Docking (Self-Validating)
Objective: Determine binding pose and estimated affinity (

).

Ligand Preparation:

Generate 3D conformers using RDKit or OpenBabel.

Compute partial charges (Gasteiger) and minimize energy (MMFF94 force field).

Validation Check: Ensure the piperazine nitrogen is protonated (+1 charge).

Receptor Preparation:

Retrieve 5-HT2A crystal structure (e.g., PDB: 6A93).

Remove non-essential water molecules; retain waters bridging the ligand and residues

(e.g., W6.48).

Define Grid Box: Center on the orthosteric site (Asp3.32), dimensions
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Å.

Docking & Scoring:

Run docking (e.g., AutoDock Vina or GOLD).

Success Criterion: The protonated amine must be within 3.0 Å of Asp3.32 carboxylate

oxygens. If not, the pose is invalid.

Predicted Pharmacodynamics
Based on the SAR of structurally related analogs (mCPP, TFMPP, 2C-B), the following

biological activity is predicted for 2-bromo-4-chlorophenylpiperazine:

Receptor Affinity Profile
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Receptor
Predicted Affinity (

)
Functional Activity Rationale

5-HT2C High (< 10 nM) Agonist

Meta/Para substitution

favors 5-HT2C

activation. The 4-Cl

mimics the lipophilic

bulk of 5-HT agonists.

5-HT2A Moderate (20–50 nM)
Partial Agonist /

Antagonist

The ortho-bromo

substituent introduces

steric clash,

potentially

destabilizing the

active conformation

(Helix 6 movement).

5-HT1A
Low-Moderate (> 100

nM)
Antagonist

Lacks the long alkyl

chain linker usually

required for high

affinity 5-HT1A

binding.

hERG Moderate (Risk) Blocker

Lipophilic basic

amines are classic

hERG

pharmacophores.

Mechanism of Action
The compound acts as a "dirty drug" (polypharmacology). The primary psychoactive effect is

predicted to be mediated via 5-HT2C agonism (anxiogenic, appetite suppression) and 5-HT2A

modulation (hallucinogenic potential, though likely lower than 2C-B due to the piperazine ring

constraints).

ADMET & Toxicology Predictions
Metabolic Fate
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Halogenation generally blocks metabolic oxidation at specific sites, but the piperazine ring

remains vulnerable.

Phase I Metabolism (CYP450)

Phase II Metabolism

Parent: 2-Br-4-Cl-PP

N-Dealkylation
(Major)

 CYP3A4/2D6
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Figure 2: Predicted metabolic pathways. N-dealkylation is expected to be the rate-limiting step.

Toxicology Flags
CYP2D6 Inhibition: Like many phenylpiperazines, Br-Cl-PP is predicted to be a competitive

inhibitor of CYP2D6. This creates a risk of drug-drug interactions (DDIs).

Cardiotoxicity (hERG): The combination of a basic center and a lipophilic halogenated tail fits

the hERG pharmacophore.

Predicted IC50: 1–10

M.

Risk: QT interval prolongation.
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Experimental Validation Protocols
To validate the in silico predictions, the following authoritative protocols must be executed.

Protocol 2: Radioligand Binding Assay (Membrane Prep)
Purpose: Determine

values for 5-HT2A/2C receptors.

Materials:

HEK293 cells stably expressing human 5-HT2A.

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2.

Step-by-Step Methodology:

Harvest Membranes: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min.

Resuspend pellet.

Incubation:

Total Binding: Membrane + [3H]-Ligand + Vehicle.

Non-Specific Binding (NSB): Membrane + [3H]-Ligand + 10

M Methiothepin (saturating concentration).

Experimental: Membrane + [3H]-Ligand + Br-Cl-PP (10 concentrations,

to

M).

Equilibrium: Incubate at 37°C for 60 mins.
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Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Analysis: Measure radioactivity via liquid scintillation counting.

Calculation:

Convert cpm to dpm.

Calculate IC50 using non-linear regression (GraphPad Prism).

Derive

using the Cheng-Prusoff Equation:

(Where

is radioligand concentration and

is its dissociation constant).

Protocol 3: Functional GTP S Binding Assay
Purpose: Distinguish between Agonist, Antagonist, and Inverse Agonist activity.

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use non-hydrolyzable [35S]-GTP

S.

Setup: Incubate membranes with GDP (to reduce basal noise) and [35S]-GTP

S.

Readout:

Increase in CPM > Basal = Agonist.

No change (but blocks agonist) = Antagonist.
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Decrease in CPM < Basal = Inverse Agonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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